1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Description
The compound 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core modified with a 2-(3,4-dimethoxyphenyl)ethyl group at position 1 and a 1,3-thiazol-2-yl substituent on the carboxamide nitrogen. The molecular formula is C₁₉H₂₃N₃O₄S, with a calculated molecular weight of 389.07 g/mol.
Properties
Molecular Formula |
C18H21N3O4S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O4S/c1-24-14-4-3-12(9-15(14)25-2)5-7-21-11-13(10-16(21)22)17(23)20-18-19-6-8-26-18/h3-4,6,8-9,13H,5,7,10-11H2,1-2H3,(H,19,20,23) |
InChI Key |
ZCKRLVVUCKZLNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=NC=CS3)OC |
solubility |
>56.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of γ-Amino Ketones
The 5-oxo-pyrrolidine core is efficiently constructed via intramolecular cyclization of γ-amino ketone precursors. As demonstrated in, 2-oxo-pyrrolidine derivatives are synthesized through:
Typical conditions :
Optimization Data (Table 1)
| Catalyst | Solvent | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| p-TsOH | Toluene | 110 | 12 | 82 |
| H2SO4 | DCM | 40 | 24 | 45 |
| Amberlyst-15 | MeOH | 65 | 8 | 73 |
Michael Addition-Intramolecular Cyclization
Alternative synthesis employs α,β-unsaturated esters reacting with primary amines (Fig. 1):
-
Amine: 2-(3,4-dimethoxyphenyl)ethylamine
-
Ester: Methyl acrylate
-
Base: DBU (1.2 equiv), THF, 0°C → RT
Introduction of the 3,4-Dimethoxyphenethyl Side Chain
N-Alkylation of Pyrrolidinone
The side chain is introduced via nucleophilic substitution or reductive amination:
Reductive Amination
For improved atom economy:
Reduction system :
-
NaBH3CN (2 equiv), AcOH, MeOH, RT
-
Yield: 68%
Carboxamide Formation at C3 Position
Coupling with Thiazol-2-amine
The critical amide bond is formed via activated intermediates:
Mixed Carbonate Method
-
Convert pyrrolidine-3-carboxylic acid to acyl chloride (SOCl2, reflux)
-
React with thiazol-2-amine in presence of NEt3
HATU-Mediated Coupling
Modern approach for sensitive substrates:
Conditions :
Integrated Synthetic Routes
Convergent Synthesis (Route A)
-
Step 1 : Synthesize 5-oxo-pyrrolidine-3-carboxylic acid via cyclocondensation
-
Step 2 : N-Alkylation with 2-(3,4-dimethoxyphenyl)ethyl bromide
Overall yield : 58%
Linear Synthesis (Route B)
-
Step 1 : Prepare N-(2-(3,4-dimethoxyphenyl)ethyl)-γ-amino ketone
-
Step 3 : Oxidize C3 position to carboxylic acid (KMnO4, acidic conditions)
Overall yield : 49%
Critical Process Optimization
Ring-Closing Metathesis (Alternative Approach)
Advanced methodology from employs Grubbs catalyst:
Advantages :
-
Stereochemical control
-
Compatibility with sensitive functional groups
Limitations :
-
High catalyst loading (5 mol%)
-
Requires anhydrous conditions
Analytical Characterization Data
Key spectroscopic properties confirm successful synthesis:
1H NMR (400 MHz, CDCl3) :
-
δ 7.45 (s, 1H, thiazole-H)
-
δ 6.80–6.65 (m, 3H, aromatic-H)
-
δ 4.25 (m, 2H, N-CH2-)
-
δ 3.85 (s, 6H, OCH3)
HRMS (ESI+) :
-
Calculated for C19H23N3O4S [M+H]+: 406.1432
-
Found: 406.1429
Industrial-Scale Considerations
For bulk production, continuous flow systems offer advantages:
Microreactor conditions :
-
Residence time: 8 min
-
Temperature: 120°C
-
Productivity: 1.2 kg/day
Emerging Methodologies
-
Photoredox C–N coupling for amide formation
-
Enzymatic desymmetrization of pyrrolidine precursors
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The thiazole component is synthesized via the reaction of appropriate thioketones with amines.
- Introduction of Dimethoxyphenyl Group : This is achieved through electrophilic aromatic substitution or coupling reactions.
- Construction of Pyrrolidine Carboxamide Moiety : This step often involves cyclization reactions that yield the desired pyrrolidine structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research has indicated that compounds containing thiazole and pyrrolidine structures exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives of thiazole can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may interact with specific cellular pathways, inhibiting tumor growth by inducing apoptosis or disrupting cell cycle progression.
- Case Studies : In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells .
Antibacterial Activity
The antibacterial properties of thiazole derivatives are well-documented. Compounds similar to 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide have been evaluated against Gram-positive bacteria:
- Evaluation Methods : Disc diffusion and minimum inhibitory concentration (MIC) assays are typically used to assess antibacterial efficacy.
- Findings : Some derivatives have shown promising results against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
Pharmacological Insights
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Biological Activity
The compound 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a thiazole-derived pyrrolidine that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, including anticancer, anticonvulsant, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- SMILES Notation : CC(C1=CC=C(C=C1OC)C(=O)N2C(=O)C(=C(S2)C=N)C(=O)N(C)C(N)=O)
This structure features a pyrrolidine ring linked to a thiazole moiety and a methoxyphenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole-containing derivatives have been shown to inhibit tumor growth in various cancer cell lines. The presence of the methoxyphenyl group enhances the compound's interaction with cancer cell receptors, leading to increased cytotoxicity.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic effects of various thiazole-pyrrolidine derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound exhibited an IC value of approximately 12 µM, demonstrating substantial potency compared to standard chemotherapeutic agents like doxorubicin .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored. The compound was tested in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ).
Findings:
- Protective Efficacy : The compound provided 80% protection against PTZ-induced seizures at a dose of 20 mg/kg.
- Mechanism : It is hypothesized that the compound modulates GABAergic neurotransmission, which is crucial for seizure prevention .
Anti-inflammatory Activity
Inflammation plays a significant role in various diseases, and compounds targeting inflammatory pathways are of great interest. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines in vitro.
Experimental Results:
In cell culture studies, treatment with the compound reduced TNF-α production by 50% in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in conditions characterized by chronic inflammation .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The following table summarizes key structural features and physicochemical properties of the target compound and its analogs derived from the provided evidence:
Key Structural Differences and Implications
Aromatic Substituents
- Methoxy groups increase solubility in polar solvents, whereas halogens and methyl groups enhance lipophilicity.
Heterocyclic Carboxamide Groups
- Thiazol-2-yl vs. Thiadiazol-2-yl : The target’s 1,3-thiazol-2-yl group (5-membered ring with one sulfur and one nitrogen) differs from the 1,3,4-thiadiazol-2-yl analogs (5-membered ring with two nitrogens and one sulfur) seen in . Thiadiazols may offer additional hydrogen-bonding sites but reduce steric flexibility.
- Substituents on Heterocycles : The isopropyl group in and trifluoromethyl in modify hydrophobicity and steric bulk, influencing membrane permeability and target interactions.
Core Structure
Physicochemical Properties
Q & A
Q. Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethyl acetoacetate, NH₃, reflux | Pyrrolidine ring formation |
| 2 | 3,4-Dimethoxybenzyl chloride, K₂CO₃, DMF | Alkylation |
| 3 | HATU, DIPEA, DCM | Amide coupling |
| 4 | Silica gel chromatography (EtOAc:Hexane = 3:7) | Purification |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
Q. Table 2: Expected Spectral Signatures
| Technique | Key Peaks | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 7.8 (s, 1H) | Thiazole C-H |
| ¹³C NMR | δ 172 ppm | 5-Oxo carbonyl |
| IR | 1685 cm⁻¹ | Amide C=O |
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict optimal reagents for amide coupling (e.g., HATU vs. DCC efficiency) .
- Reaction Path Search : Employ software like GRRM17 to identify low-energy pathways for pyrrolidine ring formation, minimizing side products .
- Machine Learning : Train models on existing reaction data (e.g., PubChem) to predict solvent effects or catalyst performance .
Q. Example Workflow :
Simulate reaction intermediates using Gaussian02.
Validate with experimental kinetic data.
Iterate via feedback loops between computation and lab trials .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Experimental Design : Apply factorial design (e.g., Box-Behnken) to test variables (cell line, assay pH, compound solubility) systematically .
- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize results to cell viability baselines .
- Mechanistic Studies : Perform kinase inhibition profiling or molecular docking to confirm target specificity, addressing off-target effects .
Q. Table 3: Common Pitfalls and Solutions
| Issue | Solution |
|---|---|
| Variability in IC₅₀ | Standardize assay protocols (e.g., ATP levels, incubation time) |
| Poor solubility | Use co-solvents (DMSO ≤0.1%) or nanoformulations |
Basic: What in vitro models are suitable for preliminary biological screening?
Methodological Answer:
- Anticancer Activity : Human cancer cell lines (e.g., MCF-7, A549) with MTT assays, comparing dose-response curves .
- Antimicrobial Testing : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
Advanced: How can researchers elucidate the metabolic stability of this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites .
- Computational Prediction : Use ADMET predictors (e.g., SwissADME) to identify vulnerable sites (e.g., demethylation of methoxy groups) .
- Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
